molecular formula C42H59N3O43S3-6 B576481 Chondroitin sulfate C sodium salt CAS No. 12678-07-8

Chondroitin sulfate C sodium salt

货号: B576481
CAS 编号: 12678-07-8
分子量: 1390.092
InChI 键: ABHQVWCLVQDEKE-UHFFFAOYSA-H
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chondroitin sulfate C sodium salt, also systematically known as chondroitin-6-sulfate, is a glycosaminoglycan (GAG) composed of alternating sugars (N-acetylgalactosamine and glucuronic acid) with sulfation primarily at the C6 position of the galactosamine residue . This specific sulfation pattern is a key determinant of its biological activity and distinguishes it from other chondroitin sulfate types, such as chondroitin sulfate A (chondroitin-4-sulfate) . This compound is an essential structural component of the extracellular matrix, particularly in cartilage, where it contributes significantly to the tissue's resistance to compression . In biomedical research, Chondroitin Sulfate C is of significant interest for investigating the pathophysiology and potential treatment of joint disorders like osteoarthritis (OA) . Its mechanisms of action are multi-faceted. It exhibits anti-inflammatory properties by reducing the activation of key pro-inflammatory pathways, including inhibiting the nuclear translocation of NF-κB and diminishing interleukin-1β (IL-1β)-induced phosphorylation of p38 mitogen-activated protein kinase (p38MAPK) and Erk1/2 . Furthermore, it demonstrates anabolic effects by stimulating the synthesis of proteoglycans and hyaluronic acid, while its catabolic activity involves the inhibition of matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS) . Beyond cartilage studies, its applications extend to the development of biomaterials, including hydrogels, scaffolds, and drug delivery systems, leveraging its biocompatibility and role as a building block of the natural extracellular matrix . This product is presented as a white to almost white powder, soluble in water . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-[3-acetamido-4-[5-[3-acetamido-4-[5-[3-acetamido-4,5-dihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N3O43S3/c1-7(46)43-13-19(52)16(49)10(4-75-89(66,67)68)78-38(13)84-29-21(54)24(57)41(87-32(29)35(61)62)83-27-15(45-9(3)48)40(80-12(18(27)51)6-77-91(72,73)74)86-30-22(55)25(58)42(88-33(30)36(63)64)82-26-14(44-8(2)47)39(79-11(17(26)50)5-76-90(69,70)71)85-28-20(53)23(56)37(65)81-31(28)34(59)60/h10-33,37-42,49-58,65H,4-6H2,1-3H3,(H,43,46)(H,44,47)(H,45,48)(H,59,60)(H,61,62)(H,63,64)(H,66,67,68)(H,69,70,71)(H,72,73,74)/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHQVWCLVQDEKE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)[O-])OC3C(C(OC(C3O)COS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(OC(C5O)COS(=O)(=O)[O-])OC6C(C(C(OC6C(=O)[O-])O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)COS(=O)(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N3O43S3-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12678-07-8
Record name Chondroitin, 6-(hydrogen sulfate), sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Note: High-Purity Extraction and Chromatographic Enrichment of Chondroitin Sulfate C from Bovine Cartilage

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a rigorous, scalable, and scientifically validated protocol for the extraction and purification of Chondroitin Sulfate C (Chondroitin-6-sulfate) from bovine cartilage.

Abstract & Strategic Overview

Chondroitin Sulfate (CS) is a sulfated glycosaminoglycan (GAG) composed of alternating N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues.[1][2][3][4][5] While bovine cartilage is the industrial standard for Chondroitin Sulfate A (CSA, sulfated at C4), it contains a biologically significant fraction of Chondroitin Sulfate C (CSC, sulfated at C6).

Isolating high-purity CSC from a CSA-dominant bovine matrix requires a protocol that transcends standard industrial precipitation. This guide details a Differential Dissociation Workflow combining enzymatic hydrolysis, Cetylpyridinium Chloride (CPC) fractionation, and Strong Anion Exchange (SAX) chromatography. This approach ensures the removal of keratan sulfate and hyaluronic acid contaminants while maximizing the recovery of the 6-sulfated isomer.

Biological Context & Material Selection

Target Molecule: Chondroitin Sulfate C (Chondroitin-6-sulfate).[3] Source Material: Bovine Tracheal Cartilage.[3][6][7][8][9]

  • Rationale: While bovine nasal cartilage is abundant, tracheal cartilage often presents a more favorable GAG-to-collagen ratio for extraction.

  • Isomeric Challenge: Bovine cartilage is typically ~60-80% CSA and ~20-40% CSC. "Purification" in this context refers to the isolation of total CS followed by chromatographic enrichment and rigorous characterization to quantify the C-fraction.

Experimental Protocol

Phase 1: Tissue Pre-treatment and Defatting

Objective: Remove lipids and non-collagenous proteins to expose the proteoglycan matrix.

  • Dissection: Isolate bovine tracheal cartilage. Remove all adhering muscle and connective tissue manually.

  • Size Reduction: Mince cartilage into 1-2 mm³ cubes. Freeze in liquid nitrogen and pulverize into a coarse powder using a cryo-mill.

  • Defatting:

    • Suspend powder in Acetone (1:10 w/v). Stir for 24 hours at 4°C.

    • Filter and repeat with Ethanol:Ether (1:1) if lipid content remains high.

    • Dry the residue (cartilage powder) in a fume hood until solvent-free.

Phase 2: Enzymatic Hydrolysis (The "Soft" Release)

Objective: Cleave the Chondroitin Sulfate chains from the Proteoglycan core protein without degrading the GAG chain length.

Reagents:

  • Buffer: 0.1 M Sodium Acetate, 5 mM Cysteine HCl, 5 mM EDTA, pH 6.5.

    • Scientific Logic:[1][4][7][8][10][11] Cysteine activates Papain; EDTA chelates divalent cations that might inhibit the enzyme or stabilize the collagen matrix.

  • Enzyme: Papain (Activity > 30,000 USP units/mg).

Protocol:

  • Suspend 10 g of dried cartilage powder in 200 mL of Buffer.

  • Add Papain (250 mg).

  • Incubation: Incubate at 60°C for 24–48 hours in a shaking water bath.

    • Note: Monitor pH every 12 hours; adjust to 6.5 with dilute acetic acid if necessary.

  • Inactivation: Heat the mixture to 100°C for 10 minutes to denature the enzyme and precipitate undigested proteins.

  • Clarification: Centrifuge at 10,000 x g for 20 minutes. Collect the supernatant (Crude GAG Extract).

Phase 3: Selective Precipitation (CPC Fractionation)

Objective: Isolate Sulfated GAGs (CS) from non-sulfated GAGs (Hyaluronic Acid) and small peptides.

Mechanism: Cetylpyridinium Chloride (CPC) is a cationic surfactant that forms insoluble complexes with polyanionic GAGs. The "Critical Electrolyte Concentration" (CEC) required to dissociate these complexes differs by GAG type.

  • Complexation: Add 10% (w/v) CPC solution to the supernatant until no further precipitate forms (final conc. approx 1%).[12]

  • Incubation: Allow to stand at 37°C for 2 hours (promotes complex aggregation).

  • Collection: Centrifuge at 12,000 x g for 15 minutes. Discard supernatant (contains proteins/peptides).

  • Washing: Wash the pellet with 0.4 M NaCl .

    • Crucial Step: At 0.4 M NaCl, Hyaluronic Acid (HA) complexes dissociate and are washed away. CS complexes remain insoluble.

  • Dissociation (Recovery): Dissolve the pellet in 2.0 M NaCl:Ethanol (10:1) .

    • Logic: High ionic strength breaks the CS-CPC ionic bond.

  • Ethanol Precipitation: Add 3 volumes of absolute Ethanol to the dissociated solution. Incubate at 4°C overnight.

  • Recovery: Centrifuge, wash the pellet with 80% Ethanol, and lyophilize.

    • Result: Semi-purified Chondroitin Sulfate (Mix of A and C).

Phase 4: Chromatographic Enrichment (Anion Exchange)

Objective: Fractionate the CS mixture. While CSA and CSC have similar charge densities, subtle conformational differences allow for enrichment using high-resolution resins.

System: FPLC (e.g., ÄKTA system). Column: Q-Sepharose Fast Flow (Strong Anion Exchanger) or Mono-Q (for analytical/high-res).

  • Equilibration: Buffer A: 20 mM Tris-HCl, pH 7.2.

  • Loading: Dissolve lyophilized CS in Buffer A (10 mg/mL) and filter (0.22 µm). Load onto the column.

  • Elution Gradient:

    • Buffer B: 20 mM Tris-HCl + 2.0 M NaCl, pH 7.2.

    • Gradient: 0% to 100% B over 120 minutes (Linear).

    • Flow Rate: 1.0 mL/min.

  • Fractionation Logic:

    • Elute fractions are monitored at 214 nm (amide bond) and 280 nm (protein impurity).

    • Collect fractions corresponding to the major CS peak.

    • Note: CSC often elutes slightly later than CSA in specific gradients due to the accessibility of the 6-sulfate group, though overlap is significant. For "Purification of CSC," collect the tail of the main peak if separation is observed, but primarily, this step purifies Total CS from KS (Keratan Sulfate) and DS (Dermatan Sulfate).

Characterization & Validation (The "Truth" Step)

Since Bovine CS is a mixture, you must validate the CSC content.

A. Enzymatic Digestion & HPLC-SAX (Gold Standard)

This method quantifies the ratio of


Di-4S (from CSA) and 

Di-6S (from CSC).
  • Digestion: Treat purified CS with Chondroitinase ABC (0.1 units/mg CS) in 50 mM Tris-acetate (pH 8.0) at 37°C for 2 hours.

  • Separation: Inject digest onto a Strong Anion Exchange (SAX) HPLC column.

  • Detection: UV at 232 nm (detects the unsaturated double bond formed by the lyase).

  • Result: Two distinct peaks will appear.

    • Peak 1:

      
      Di-4S (Major bovine peak).
      
    • Peak 2:

      
      Di-6S (Target CSC peak).
      
    • Calculation: % CSC = (Area Peak 2 / Total Area) × 100.

B. 13C-NMR Spectroscopy

Dissolve 20 mg of powder in D₂O.

  • Diagnostic Signal for CSC: The C-6 signal of GalNAc-6S appears at approx 67.5 ppm .

  • Diagnostic Signal for CSA: The C-6 signal of GalNAc-4S appears at approx 61.5 ppm (unsubstituted C6).

Workflow Visualization

G Raw Bovine Tracheal Cartilage Pretreat Defatting & Grinding (Acetone/Ethanol) Raw->Pretreat Hydrolysis Enzymatic Hydrolysis (Papain, 60°C, 24h) Pretreat->Hydrolysis Proteoglycan Exposure Clarification Clarification (Heat Inactivation + Centrifugation) Hydrolysis->Clarification CPC_Precip CPC Precipitation (Complex Formation) Clarification->CPC_Precip Supernatant Wash Selective Wash (0.4M NaCl) Removes HA & Proteins CPC_Precip->Wash Pellet Dissociation Dissociation (2.0M NaCl) & Ethanol Precipitation Wash->Dissociation Purified Complex AEC Anion Exchange Chromatography (Q-Sepharose, NaCl Gradient) Dissociation->AEC Crude CS Validation Validation (Chondroitinase ABC + HPLC) AEC->Validation Enriched Fractions

Caption: Step-by-step workflow for the isolation of Chondroitin Sulfate from bovine cartilage, highlighting the critical CPC fractionation and Anion Exchange polishing steps.

Data Summary: Expected Yields & Parameters

ParameterSpecificationNotes
Yield (Gravimetric) 15% - 20% (w/w dry cartilage)Depends on thoroughness of papain digestion.
Purity (Carbazole Assay) > 95% Uronic Acid contentIndicates removal of proteins.
Isomeric Ratio (Typical) CSA: ~70%CSC: ~30%
Molecular Weight 20 - 40 kDaTypical for commercial bovine CS.
Protein Content < 1.0%Measured by Bradford Assay.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Problem: Low Yield.

    • Insight: The collagen matrix in trachea is dense. Ensure particle size is < 0.5 mm before digestion. Extend Papain digestion to 48h or use Alcalase as a pre-treatment.

  • Problem: High Protein Contamination.

    • Insight: CPC precipitation is powerful but can trap proteins if the initial supernatant isn't clear. Add a TCA (Trichloroacetic Acid) precipitation step (5% final conc.) before CPC to crash out proteins if purity is critical.

  • Problem: Poor Separation of A/C on HPLC.

    • Insight: Ensure the Chondroitinase ABC digestion is complete. Incomplete digestion yields oligosaccharides that confuse the chromatogram. Always run a standard curve with commercial

      
      Di-4S and 
      
      
      
      Di-6S standards.

References

  • Garnjanagoonchorn, W., et al. (2007).[5] "Determination of chondroitin sulfate from different sources of cartilage." Chemical Engineering and Processing. Link

  • Volpi, N. (2019). "Chondroitin sulfate safety and quality." Molecules. Link

  • Sim, J.S., et al. (2005).[2] "Purification and characterization of chondroitin sulfate from bovine tracheal cartilage." Journal of Food Biochemistry.

  • Farndale, R.W., et al. (1986). "Improved quantitation and discrimination of sulphated glycosaminoglycans by use of dimethylmethylene blue." Biochimica et Biophysica Acta. Link

  • Lignot, B., et al. (2003). "Enzymatic extraction of chondroitin sulfate from skate cartilage and purification.

Sources

Troubleshooting & Optimization

Troubleshooting variability in Chondroitin sulfate C sodium salt bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Variability in Chondroitin Sulfate C Bioactivity

Introduction: The "Black Box" of Glycosaminoglycans

User Query: "My Chondroitin Sulfate C (CS-C) batches are showing inconsistent results in hydrogel stiffness and neuronal culture assays. Why?"

Scientist’s Response: Variability in Chondroitin Sulfate C (CS-C) is rarely a user error; it is an inherent challenge of working with natural product extracts. Unlike synthetic small molecules, CS-C is a polydisperse heteropolymer. Its bioactivity is dictated by three "hidden" variables: Origin (Sulfation Pattern) , Molecular Weight (MW) Distribution , and Purity (Contaminants) .

This guide deconstructs these variables into actionable troubleshooting modules.

Module 1: Source & Structure (The "Input" Problem)

The Issue: You ordered "Chondroitin Sulfate C," but your cell signaling data resembles Chondroitin Sulfate A (CS-A) or shows no activity.

Root Cause Analysis: Commercial CS is extracted from animal tissues.[1][2][3][4] The biological source dictates the sulfation pattern, which drives bioactivity (specifically growth factor binding).

  • Shark/Marine Cartilage: Predominantly CS-C (GlcUA-GalNAc(6S)) and CS-D (2,6-disulfated). High charge density.

  • Bovine/Porcine/Avian: Predominantly CS-A (GlcUA-GalNAc(4S)).

  • The Trap: Many "CS-C" reagents are actually mixtures containing significant CS-A or have been partially desulfated during harsh extraction, altering their affinity for proteins like Midkine or FGF-2.

Troubleshooting Protocol: Structural Validation Do not rely on the label. Validate the sulfation ratio.

  • Enzymatic Digestion (The Gold Standard):

    • Digest 10 mg of CS-C with Chondroitinase ABC (broad spectrum) and Chondroitinase AC-II (specific to CS).

    • Why? Chondroitinase ABC digests both CS and Dermatan Sulfate (a common contaminant). Comparing the two digests reveals impurity levels.

  • HPLC Analysis:

    • Run the digested disaccharides on a Strong Anion Exchange (SAX) HPLC column.

    • Target Output: You should see a dominant peak for ΔDi-6S (CS-C). If ΔDi-4S (CS-A) is >10-15%, your source is likely mixed or mislabeled.

Visualization: CS-C Quality Control Workflow

QC_Workflow RawMaterial Raw CS-C Sample EnzymeStep Digestion: Chondroitinase ABC RawMaterial->EnzymeStep HPLC SAX-HPLC Analysis EnzymeStep->HPLC Release Disaccharides ResultA Dominant Peak: ΔDi-6S (True CS-C) HPLC->ResultA >85% 6-Sulfate ResultB Dominant Peak: ΔDi-4S (Bovine/Porcine Origin) HPLC->ResultB >50% 4-Sulfate ResultC High ΔDi-4S/ΔDi-6S Mix (Contaminated/Mixed Source) HPLC->ResultC Mixed Ratio

Caption: Workflow to distinguish true marine-derived CS-C from terrestrial CS-A using enzymatic digestion and HPLC.

Module 2: Hydrogels & Solubility (The "Process" Problem)

The Issue: "My CS-MA (Methacrylated) hydrogels are too soft or fail to crosslink, despite using the same concentration."

Root Cause Analysis:

  • Molecular Weight (MW) Variance: Marine CS often has a higher MW (50-70 kDa) than bovine CS (14-26 kDa). Lower MW chains form fewer physical entanglements, reducing hydrogel stiffness.

  • Degree of Methacrylation (DM): The number of methacrylate groups attached to the backbone varies by batch. Low DM (<10%) leads to weak crosslinking; High DM (>40%) can cause steric hindrance or solubility issues.

  • Solubility Artifacts: Sodium salts of CS are highly soluble, but methacrylation reduces solubility. Incomplete dissolution before crosslinking creates heterogeneous gels.

Troubleshooting Protocol: Hydrogel Optimization

ParameterDiagnostic CheckCorrective Action
Solubility Solution is cloudy or has particulates.Dissolve CS-C in PBS at 37°C with stirring for 4+ hours. If methacrylated, use DMSO as a co-solvent during synthesis to ensure uniform substitution.
Crosslinking Gel is liquid or "mushy" after UV.Check pH: The reaction is pH-sensitive. Ensure precursor solution is pH 7.4. Increase Photoinitiator: LAP or Irgacure concentration may be too low for the specific light intensity.
Stiffness Modulus (G') is lower than previous batch.MW Check: Run PAGE electrophoresis. If MW is lower than expected, increase polymer concentration (w/v) to compensate for reduced chain entanglement.

Module 3: Bioactivity & Signaling (The "Output" Problem)

The Issue: "Cells adhere but don't differentiate," or "I see high background inflammation."

Root Cause Analysis:

  • Growth Factor Sequestration: CS-C (6-sulfated) and CS-E (4,6-disulfated) specifically bind growth factors like FGF-2 , Midkine , and Pleiotrophin . If your batch lacks these specific sulfation motifs (due to over-purification or wrong source), the growth factors in your media may not be presented effectively to the cells.

  • Endotoxin Contamination: Natural extracts often contain LPS (lipopolysaccharides). Even trace amounts (<0.1 EU/mg) can trigger macrophage activation, masking the anti-inflammatory properties of CS-C.

Visualization: Sulfation-Dependent Signaling

Signaling_Pathway CSC CS-C (6-Sulfate) High Charge Density GF Growth Factor (e.g., FGF-2, Midkine) CSC->GF Strong Electrostatic Binding CSA CS-A (4-Sulfate) Low Charge Density CSA->GF Weak Binding NoSignal Weak/No Activation CSA->NoSignal Failure to Cluster Receptor Cell Surface Receptor (FGFR) GF->Receptor Presentation Signal Downstream Signaling (Proliferation/Differentiation) Receptor->Signal

Caption: Mechanism showing how specific 6-sulfation (CS-C) is required to stabilize and present growth factors to receptors, unlike 4-sulfation (CS-A).

Frequently Asked Questions (FAQ)

Q: Can I substitute Bovine CS for Shark CS in my experiment? A: Generally, no . Bovine CS is primarily CS-A (4-sulfated). If your biological mechanism relies on 6-sulfation (e.g., neuronal regeneration or specific growth factor binding), bovine CS will likely fail to elicit the same response.

Q: How do I remove endotoxins from my CS-C sample? A: Standard dialysis is insufficient. Use polymyxin B affinity columns or specific endotoxin removal resins designed for anionic polymers. Always verify with a LAL (Limulus Amebocyte Lysate) assay after purification.

Q: My CS-C powder has a yellow tint. Is it degraded? A: Not necessarily. A slight yellow hue can indicate protein impurities or oxidation from the extraction process. However, if it is dark yellow or brown, it suggests significant oxidation or Maillard reactions; discard this material.

References

  • Volpi, N. (2019). Chondroitin Sulfate Safety and Quality. PubMed Central. [Link]

  • Martel-Pelletier, J., et al. (2015). Discrepancies in Composition and Biological Effects of Different Formulations of Chondroitin Sulfate. MDPI Molecules. [Link]

  • Poli, A., et al. (2024). A chondroitin sulfate purified from shark cartilage and bovine serum albumin interaction activity. International Journal of Biological Macromolecules. [Link]

  • Nieto-Murillo, N., et al. (2021). Deciphering Structural Determinants in Chondroitin Sulfate Binding to FGF-2. PubMed Central. [Link]

Sources

Technical Support Center: Refinement of Animal Models for Chondroitin Sulfate C (CS-C) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: CSC-VAR-2024 Subject: Reducing Experimental Variability in In Vivo CS-C Protocols

Introduction: The Variability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing high standard deviations in your in vivo Chondroitin Sulfate C (CS-C) data.

The Root Cause: Chondroitin Sulfate is not a single chemical entity; it is a heterogeneous biological polymer. Inconsistency typically arises from three vectors:

  • Reagent Heterogeneity: Confusing CS-A (bovine/4-sulfated) with CS-C (shark/6-sulfated).

  • Biological Noise: Uncontrolled microbiome or age-dependent cartilage turnover in animals.

  • Methodological Drift: Inconsistent Intra-Articular (IA) injection techniques or oral dosing variability.

This guide provides a tiered troubleshooting approach to isolate and eliminate these variables.

Module 1: Reagent Quality Control (The Input Variable)

User Complaint: "My treatment group shows no effect, or effects vary wildly between batch purchases."

Diagnosis: You may be using a "mixed" Chondroitin Sulfate source (predominantly CS-A) when your hypothesis relies on the specific biology of CS-C (e.g., P. falciparum adhesion or glial scar modulation).

Critical Check: Source Verification

CS-C is predominantly found in cartilaginous fish (shark, skate) . Mammalian sources (bovine, porcine) are predominantly CS-A.

ParameterCS-A (Mammalian)CS-C (Shark/Marine)Biological Impact
Sulfation Position Carbon-4 (GalNAc)Carbon-6 (GalNAc)Affects receptor binding (e.g., CD44, P-selectin).
Molecular Weight 20–30 kDa50–70 kDaHigher MW reduces oral bioavailability.
Common Impurity Dermatan SulfateKeratan SulfateDermatan sulfate can trigger immune responses.
Protocol 1.1: Enzymatic Validation of CS-C Ratio

Do not rely on the Certificate of Analysis (CoA) alone. Run this check before in vivo administration.

Objective: Quantify the Δdi-6S (CS-C) vs. Δdi-4S (CS-A) ratio using High-Performance Liquid Chromatography (HPLC).

  • Digestion: Incubate 10 mg of your CS sample with Chondroitinase ABC (digests all CS/DS) and Chondroitinase AC-II (digests only CS, excludes Dermatan) in Tris-acetate buffer (pH 8.0) at 37°C for 2 hours.

  • Filtration: Pass through a 30 kDa Ultra-centrifugal filter to remove the enzyme.

  • Analysis: Inject filtrate into an HPLC equipped with a Strong Anion Exchange (SAX) column.

  • Readout:

    • Peak at ~15 min: Δdi-4S (CS-A unit).

    • Peak at ~20 min: Δdi-6S (CS-C unit).

    • Pass Criteria: For CS-C studies, the Δdi-6S peak must represent >85% of total disaccharides [1].

QC_Workflow Start Raw CS-C Reagent Digest Enzymatic Digestion (Chondroitinase ABC) Start->Digest Filter Ultrafiltration (<30kDa cutoff) Digest->Filter HPLC SAX-HPLC Analysis Filter->HPLC Decision Δdi-6S > 85%? HPLC->Decision Pass PASS: Proceed to Animal Study Decision->Pass Yes Fail FAIL: Recalculate Dose or Reject Batch Decision->Fail No

Figure 1: Pre-study Quality Control Workflow to verify Chondroitin Sulfate C purity.

Module 2: Model Selection & Environmental Control (The System)

User Complaint: "My control group has high standard deviation, masking the drug effect."

Diagnosis: The animal model is contributing excessive biological noise. GAG metabolism is highly sensitive to age and the gut microbiome.

Troubleshooting the "Cage Effect"

If administering CS-C orally, the gut microbiome degrades up to 60% of the polymer before absorption. Variability in the microbiome = variability in drug delivery.

  • Solution: Co-house animals or mix bedding 2 weeks prior to the experiment to normalize microbiomes across groups.

  • Refinement: Switch to Intraperitoneal (IP) or Intra-articular (IA) administration to bypass gut variability if oral relevance is not the primary endpoint [2].

Model Selection Matrix

Choose the model that aligns with the specific pathophysiology of CS-C.

FeatureChemical Model (MIA Injection)Surgical Model (DMM/ACLT)Recommendation
Mechanism Chondrocyte death (Glycolysis inhibition)Mechanical instabilityDMM is superior for CS-C studies.
Relevance Pain/Analgesia studiesStructural modificationCS-C acts on structure/inflammation, not acute pain.
Variability Low (highly reproducible)High (surgeon-dependent)Use DMM but increase n by 20%.
Duration 3–4 weeks8–12 weeksCS-C is a "Slow Acting Drug" (SYSADOA); requires long duration.
  • MIA: Monoiodoacetate

  • DMM: Destabilization of the Medial Meniscus

  • ACLT: Anterior Cruciate Ligament Transection

Module 3: Administration & Dosing Precision (The Process)

User Complaint: "I injected the knee, but histology shows no retention of CS-C."

Diagnosis: Intra-articular (IA) injections in rodents (rats/mice) are technically difficult. "Dry injections" (missing the joint space) or leakage into soft tissue are common.

Protocol 3.1: The "Flexion-Guided" IA Injection

Standardizing the injection angle reduces extra-articular leakage.

  • Anesthesia: Isoflurane (2-3%).

  • Positioning: Place rat in supine position. Flex the knee to 90°.

  • Landmark: Palpate the patellar tendon. The "soft spot" is lateral to the tendon, below the patella.

  • Entry: Insert a 30G needle parallel to the tibial plateau.

  • Verification: There should be no resistance. If resistance is felt, you are in the fat pad or cartilage. Withdraw slightly.

  • Volume Limit:

    • Mice: Max 5–7 µL

    • Rats: Max 20–50 µL

    • Exceeding these volumes causes immediate capsule rupture and leakage.

Visualizing the Pathway

Understanding where the variability enters the system allows for targeted refinement.

Variability_Funnel cluster_0 Input (High Control) cluster_1 Process (Medium Control) cluster_2 System (Low Control) Source CS-C Source (Shark vs Bovine) Purity Purity Analysis (HPLC) Source->Purity Route Route of Admin Purity->Route Tech Injection Technique (IA vs Oral) Route->Tech Gut Microbiome (Oral only) Tech->Gut Oral Joint Synovial Clearance Tech->Joint IA Metabolism Liver First Pass Gut->Metabolism Metabolism->Joint Readout Readout Joint->Readout Variability Accumulated

Figure 2: The Variability Funnel. Note that Oral administration introduces two additional high-variability nodes (Microbiome, Liver) compared to IA injection.

Module 4: Readout Refinement

User Complaint: "Histology scoring is subjective and inconsistent."

Solution: Move from qualitative scoring (OARSI scores) to quantitative biomarkers.

  • Biomarker: C-4-S / C-6-S Ratio: In OA, the ratio of 6-sulfated to 4-sulfated CS in cartilage changes. Use this ratio as a quantitative endpoint rather than just "cartilage thickness."

  • Antibody Specificity: Use the CS-56 antibody (specific for CS-A and CS-C isoforms) for immunohistochemistry, but validate with 2-B-6 (specific for 4-sulfated stub after chondroitinase digestion) to differentiate isoforms [3].

References

  • Volpi, N. (2019). Chondroitin sulfate safety and quality. Molecules, 24(8), 1447. Link

  • Bauerova, K., et al. (2011). Chemical and preclinical perspectives of chondroitin sulfate in inflammatory arthropathies. Interdisciplinary Toxicology, 4(3), 105-116. Link

  • Caterson, B. (2012). Chondroitin sulphate glycosaminoglycans: fun for some and confusion for others. International Journal of Experimental Pathology, 93(1), 1–10. Link

  • Gong, Y., et al. (2021). Chondroitin sulfate proteoglycans in the nervous system: inhibitors to repair. Journal of Neuroscience Research, 99(1), 178-193. Link

  • Pavan, M., et al. (2018). Oral Bioavailability and Pharmacokinetics of Nonanimal Chondroitin Sulfate and Its Constituents in Healthy Male Volunteers. Clinical Pharmacology in Drug Development. Link

Validation & Comparative

Comparative Efficacy of Chondroitin Sulfate C (CS-C) from Diverse Animal Matrices

[1][2][3]

Structural Deconstruction & Source Heterogeneity

In drug development, "Chondroitin Sulfate" is a generic term for a heterogeneous family of glycosaminoglycans (GAGs). The specific bioactivity is dictated by the sulfation code —the specific pattern of sulfation on the N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues.

Chondroitin Sulfate C (CS-C) is defined by sulfation at the C6 position of the GalNAc residue (

CS-C/CS-A ratio
Table 1: Comparative Composition of CS Sources

Note: "CS-C" in this context refers to the 6-sulfated disaccharide unit.[1][2] Marine sources are the primary reservoir for high-purity CS-C scaffolds.

Source MatrixPrimary Sulfation MotifCS-C (

Di-6S) Content
Molecular Weight (kDa)Unique Structural Features
Shark Cartilage CS-C (Predominant) ~50–70% 50–70 High charge density; contains CS-D (2S,6S) units.
Skate/Ray CS-C~40–60%50–60Similar to shark; often higher in disulfated units.
Bovine Trachea CS-A (4-sulfated)~30–40%14–26Lower MW; standard reference for OA studies.
Porcine CS-A< 20%15–25Predominantly 4-sulfated; lowest CS-C content.
Squid/Cuttlefish CS-E (4S,6S) / CS-CVariable60–80Rich in CS-E ; potent antiviral/neurogenic activity.
Chicken Keel CS-A~20–30%15–30Economic source; low specific CS-C activity.

Physicochemical Characterization & Bioactivity

The efficacy of a CS preparation is not solely defined by the presence of the CS-C motif but by the supramolecular architecture (chain length) and charge density .

Molecular Weight (MW) & Bioavailability
  • Terrestrial Sources (Bovine/Porcine): Lower MW (14–26 kDa) favors intestinal absorption in oral OA formulations.

  • Marine Sources (Shark/Fish): Higher MW (50–70 kDa) preserves complex binding domains required for cytokine interaction (e.g., Midkine, Pleiotrophin) and viral envelope masking.

    • Implication: For oral joint supplements, bovine may offer superior bioavailability. For injectable medical devices or tissue engineering scaffolds requiring structural integrity and specific signaling, shark-derived CS-C is superior.

The "Sulfation Code" in Neurology

A critical distinction for researchers is the differential effect of CS isomers on neuronal growth.

  • CS-A (Bovine): Acts as a negative guidance cue .[3] It binds to the PTP

    
     receptor, causing growth cone collapse and inhibiting axon regeneration (e.g., in glial scars).
    
  • CS-C (Shark) & CS-E (Squid): Often permissive or promoting . The 6-sulfated and 4,6-disulfated motifs can bind neurotrophic factors (BDNF) and bypass the inhibitory PTP

    
     lock, promoting neurite outgrowth.
    

Experimental Workflows

Workflow: Differential Extraction & Purification

To isolate high-efficacy CS-C, a rigorous purification protocol is required to remove keratan sulfate and specific proteins while preserving the GAG chain length.

ExtractionWorkflowRawMaterialRaw Cartilage(Shark/Bovine)ProteolysisEnzymatic Digestion(Papain/Alcalase, 60°C, 24h)RawMaterial->ProteolysisSolubilizationAlkHydrolysisAlkaline Hydrolysis(0.5M NaOH)Eliminates O-linked proteinsProteolysis->AlkHydrolysisDeproteinizationPrecipitationSelective Precipitation(Ethanol + NaCl or CPC)AlkHydrolysis->PrecipitationGAG RecoveryAnionExchangeAnion Exchange Chrom.(DEAE-Sepharose)Separates CS-A from CS-CPrecipitation->AnionExchangeFractionationDialysisDialysis/Ultrafiltration(30kDa Cutoff)AnionExchange->DialysisDesaltingFinalProductPurified CS-C IsolateDialysis->FinalProductLyophilization

Figure 1: Optimized workflow for the isolation of specific Chondroitin Sulfate fractions.[2] Anion exchange is the critical step for separating CS-C (elutes at higher ionic strength) from CS-A.

Protocol: Disaccharide Analysis via Enzymatic HPLC

To verify the source and efficacy potential, you must quantify the


Reagents:

  • Chondroitinase ABC (Sigma-Aldrich/Seikagaku): Cleaves all CS chains into disaccharides.

  • Standard Disaccharides:

    
    Di-0S, 
    
    
    Di-4S,
    
    
    Di-6S,
    
    
    Di-UA2S,
    
    
    Di-diS(E),
    
    
    Di-diS(D).

Step-by-Step Methodology:

  • Digestion: Dissolve 100

    
    g of purified CS in 50 mM Tris-HCl (pH 8.0). Add 50 mIU Chondroitinase ABC. Incubate at 37°C for 2 hours.
    
  • Derivatization (Optional but Recommended): Label with 2-aminoacridone (AMAC) for fluorescence detection (Ex 425 nm, Em 520 nm) to increase sensitivity by 100-fold compared to UV (232 nm).

  • HPLC Separation:

    • Column: Strong Anion Exchange (SAX) or C18 (if derivatized).

    • Mobile Phase: Gradient elution with NaH

      
      PO
      
      
      (low salt) to NaH
      
      
      PO
      
      
      + 1M NaCl (high salt).
    • Elution Order: typically 0S

      
       6S (CS-C) 
      
      
      4S (CS-A)
      
      
      2,6-diS (CS-D)
      
      
      4,6-diS (CS-E).
  • Calculation: Calculate the 6S/4S ratio . A ratio > 1.0 indicates a marine (Shark/Skate) source. A ratio < 0.5 indicates a terrestrial (Bovine/Porcine) source.

Efficacy & Mechanism of Action

The choice of source dictates the mechanistic pathway activated in the target tissue.

Signaling Pathways: Neuro-Regeneration vs. Inhibition

This diagram illustrates why Shark CS-C (and Squid CS-E) is preferred for neural tissue engineering over Bovine CS-A.

SignalingPathwayCSABovine CS-A(4-Sulfated)PTPsPTPσ Receptor(Neuronal Surface)CSA->PTPsHigh Affinity Binding(Molecular Switch)CSCShark CS-C / CS-E(6-Sulfated / Disulfated)CSC->PTPsLow/No AffinityGrowthFactorsGrowth Factors(BDNF / GDNF)CSC->GrowthFactorsSequesters & PresentsRhoARhoA / ROCK PathwayPTPs->RhoAActivatesAktAkt / MAPK PathwayGrowthFactors->AktActivatesCollapseGrowth Cone Collapse(Inhibition)RhoA->CollapseCytoskeletal DestabilizationOutgrowthNeurite Outgrowth(Regeneration)Akt->OutgrowthCytoskeletal Stabilization

Figure 2: Differential signaling of CS isomers. CS-A triggers the inhibitory PTP

Osteoarthritis (OA) & Inflammation

While Bovine CS is the clinical standard, Shark CS-C shows distinct advantages in specific inflammatory contexts due to its interaction with CD44 and TLR4 .

  • Mechanism: CS chains bind to CD44, preventing hyaluronan degradation and inhibiting NF-

    
    B translocation.
    
  • Source Advantage: The higher charge density of Shark CS (due to CS-D content) often results in higher affinity binding to selectins (L-selectin, P-selectin), potentially offering superior reduction in leukocyte infiltration compared to lower-sulfated bovine sources.

Conclusion & Recommendations

  • For Osteoarthritis Formulations: Bovine Trachea remains the gold standard for oral supplements due to established clinical data and favorable bioavailability (lower MW). However, Shark Cartilage is a viable alternative if the formulation aims to exploit higher anti-inflammatory potential via selectin inhibition.

  • For Neural Tissue Engineering: Shark or Squid sources are strictly recommended. Bovine CS (CS-A) poses a risk of inhibiting neurite outgrowth. The high CS-C/CS-E content in marine sources is essential for creating permissive scaffolds.

  • For Antiviral/Oncology Research: Squid or Shark sources containing oversulfated sequences (CS-E/CS-D) are required.[4] These motifs are necessary to compete with viral attachment proteins or inhibit metastatic cell migration.

References

  • Volpi, N. (2019). Chondroitin Sulfate Safety and Quality. PubMed Central. Link

  • Panda, S. K., et al. (2023). Chondroitin Sulfate, Hyaluronic Acid and Chitin/Chitosan Production Using Marine Waste Sources. PubMed Central. Link

  • Miller, G. M., & Hsieh-Wilson, L. C. (2015). Sugar-Dependent Modulation of Neuronal Development, Regeneration, and Plasticity by Chondroitin Sulfate Proteoglycans. PubMed Central. Link

  • Vázquez, J. A., et al. (2018). Isolation and Chemical Characterization of Chondroitin Sulfate from Cartilage By-Products of Blackmouth Catshark. MDPI. Link

  • Martel-Pelletier, J., et al. (2015). Discrepancies in Composition and Biological Effects of Different Formulations of Chondroitin Sulfate. PubMed Central. Link

  • Sim, J. S., et al. (2005). Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography. MDPI. Link

  • Sotogaku, N., et al. (2007). Activation of phospholipase C pathways by a synthetic chondroitin sulfate-E tetrasaccharide promotes neurite outgrowth. PubMed.[5][6] Link

A Comparative Evaluation of the Immunomodulatory Effects of Different Chondroitin Sulfate Preparations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chondroitin Sulfate (CS), a sulfated glycosaminoglycan (GAG), is a primary component of the extracellular matrix and is widely recognized for its therapeutic use in osteoarthritis.[1][2] However, its biological activity extends far beyond structural support, encompassing a complex and significant role in modulating the immune system.[3][4] The immunomodulatory effects of CS are not uniform; they are intricately dictated by its structural characteristics, particularly the position and degree of sulfation. This guide provides a comparative evaluation of different CS preparations, with a focus on Chondroitin Sulfate C (CS-C), to elucidate their distinct effects on key immune cells and signaling pathways. We will dissect the molecular mechanisms, present comparative data, and provide detailed experimental protocols to empower researchers in the fields of immunology and drug development to accurately assess and leverage the therapeutic potential of specific CS preparations.

Introduction to Chondroitin Sulfate as an Immunomodulator

Chondroitin sulfate is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine (GalNAc).[5] This basic structure undergoes significant modification through sulfation at various positions of the GalNAc sugar, leading to distinct isoforms with unique biological functions.[6][7]

The Critical Role of Sulfation Patterns:

The primary source of CS's functional diversity lies in its sulfation pattern. The most common commercial and studied forms include:

  • Chondroitin-4-Sulfate (CS-A): Sulfation at the C4 position of the GalNAc residue.

  • Chondroitin-6-Sulfate (CS-C): Sulfation at the C6 position of the GalNAc residue.

  • Disulfated CS (CS-D, CS-E): Contain disulfated disaccharides, such as GlcA-GalNAc(4,6-O-disulpho) in CS-E.[6][8]

This structural variance is not trivial; it fundamentally alters the molecule's charge distribution and three-dimensional conformation, thereby dictating its interaction with cell surface receptors, cytokines, and other signaling molecules. As this guide will demonstrate, a preparation rich in CS-C may exert potent anti-inflammatory effects, while one dominated by CS-A could promote a pro-inflammatory, Th1-type immune response.[6][7][8]

Core Mechanistic Insights: How CS Interacts with the Immune System

The immunomodulatory actions of CS are primarily mediated through its influence on central inflammatory signaling pathways and its interaction with key cell surface receptors.

The NF-κB Signaling Axis: A Primary Target for Anti-Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and enzymes such as COX-2 and NOS-2.[3][5] Multiple studies have established that a key mechanism of CS's anti-inflammatory effect is the inhibition of this pathway.[4][9][10][11]

Specifically, CS preparations, and notably CS-C, have been shown to:

  • Inhibit Upstream Kinases: CS can reduce the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK) and Extracellular signal-Regulated Kinase 1/2 (Erk1/2), which are critical for activating the NF-κB cascade in response to stimuli like Interleukin-1β (IL-1β).[4][5][10]

  • Prevent NF-κB Nuclear Translocation: By inhibiting upstream signaling, CS effectively prevents the translocation of the active NF-κB heterodimer (typically p50/p65) from the cytoplasm to the nucleus.[5][7][10][12] This sequesters the transcription factor, blocking it from binding to DNA and initiating the transcription of inflammatory genes.[13]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / IL-1β TLR4 TLR4 / IL-1R LPS->TLR4 Binds MAPK p38 MAPK / Erk1/2 TLR4->MAPK Activates IKK IKK Complex MAPK->IKK IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα (Degradation) IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound NFkB_active NF-κB (p50/p65) DNA DNA NFkB_active->DNA Translocates & Binds IkB_p->NFkB_active Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription CSC Chondroitin Sulfate C CSC->MAPK Inhibits Phosphorylation IkB_inactive IkB_inactive

Caption: NF-κB signaling pathway and points of inhibition by Chondroitin Sulfate C.

Interaction with Cell Surface Receptors

CS chains do not act in isolation; they exert their effects by binding to various cell surface receptors, including:

  • Toll-Like Receptors (TLRs): CS, as part of a proteoglycan structure, can modulate TLR4 and TLR2 signaling.[14][15][16][17] This is significant as TLR4 is the primary receptor for lipopolysaccharide (LPS), a potent bacterial endotoxin that triggers strong inflammatory responses in macrophages.[9]

  • CD44: This receptor for hyaluronic acid is also a co-receptor for TLRs and can bind CS.[7][18] CS can block LPS binding to CD44 on macrophages, thereby inhibiting the LPS/CD44/NF-κB pathway.[7]

  • L-selectin (CD62L): This adhesion molecule on lymphocytes is crucial for immune cell trafficking. The Th1-promoting activity of certain CS preparations, particularly CS-A and CS-E, has been linked to their ability to bind to L-selectin.[6][8]

Comparative Analysis of CS Preparations on Key Immune Cells

The differential sulfation patterns of CS preparations result in distinct, and sometimes opposing, effects on various immune cell populations.

Macrophages: The Innate Immune Fulcrum

Macrophages are central to the innate immune response and can be polarized into a pro-inflammatory (M1) or anti-inflammatory/wound-healing (M2) phenotype. The type of CS preparation can significantly influence this balance.

  • CS-C as an Anti-Inflammatory Agent: Chondroitin-6-sulfate (CS-C) consistently demonstrates anti-inflammatory effects on macrophages. It attenuates the inflammatory response induced by LPS by suppressing NF-κB nuclear translocation, leading to a dose-dependent reduction in nitric oxide (NO), TNF-α, and IL-6 production.[7][12]

  • CS-A's Dichotomous Role: In contrast, Chondroitin-4-sulfate (CS-A) can have a more complex role. While some studies show it can inhibit LPS-induced inflammation, others report that CS-A itself (or its derivatives) can activate NF-κB and induce TNF-α production, suggesting a pro-inflammatory potential in certain contexts.[7][19]

Parameter Chondroitin Sulfate C (CS-C) Chondroitin Sulfate A (CS-A) Supporting Evidence
LPS-Induced NO Production Strongly Inhibits Inhibits / No significant effect[7][12]
LPS-Induced TNF-α Release Strongly Inhibits Can be inhibitory, but may also induce production on its own[7][19]
LPS-Induced IL-6 Release Strongly Inhibits Inhibits[7][12]
NF-κB Nuclear Translocation Suppresses Can activate in some contexts[7][12][19]

Table 1: A comparative summary of the effects of CS-C and CS-A on LPS-activated macrophage functions.

T-Lymphocytes: Directing the Adaptive Response

The balance between T-helper 1 (Th1) cells (driving cell-mediated immunity) and Th2 cells (driving humoral immunity) is critical for a healthy immune response. CS sulfation patterns have a profound impact on this balance.

  • CS-A and CS-E as Th1 Promoters: Studies using ovalbumin-sensitized murine splenocytes have shown that CS-A up-regulates the antigen-specific Th1 immune response, increasing the secretion of Th1 cytokines like IFN-γ and IL-2 while suppressing Th2 cytokines.[1][6] The disulfated CS-E shows even greater Th1-promoting activity, suggesting the GlcA(β1-3)GalNAc(4,6-O-disulpho) sequence is particularly important.[6][8] This activity is linked to binding with L-selectin on lymphocytes.[6][8]

  • CS-C's Weaker Effect: In these same studies, CS-C induced a significantly lower Th1-promoting activity compared to CS-A.[6][8] This highlights a critical functional divergence based on the position of a single sulfate group.

Cytokine Chondroitin Sulfate A (CS-A) Chondroitin Sulfate C (CS-C) Chondroitin Sulfate E (CS-E) Supporting Evidence
IFN-γ (Th1) Strongly Increases Weaker increaseVery Strongly Increases [1][6][8]
IL-5 (Th2) SuppressesWeaker suppressionSuppresses[1]
IL-10 (Th2) SuppressesWeaker suppressionSuppresses[1]

Table 2: Comparative effects of CS preparations on T-cell cytokine production in an antigen-sensitized model.

Dendritic Cells (DCs): The Antigen-Presenting Specialists

Dendritic cells are the most potent antigen-presenting cells (APCs), responsible for initiating T-cell responses. Their maturation is a key step in this process.

  • CS-A Promotes DC Maturation: In the presence of GM-CSF, CS-A has been shown to rapidly promote the differentiation and maturation of monocyte-derived DCs.[20] This is characterized by a significant upregulation of maturation and co-stimulatory markers such as HLA-DR, CD40, CD80, and CD86.[20][21] This effect is also linked to the activation of the NF-κB pathway in this specific cell type.[20] The effect of CS-C on DC maturation is less characterized but is presumed to be less potent given its generally suppressive effects on NF-κB in other myeloid cells.

Surface Marker Effect of Chondroitin Sulfate A (CS-A) Supporting Evidence
HLA-DR Upregulation[20]
CD40 Upregulation[20]
CD80 (B7-1) Upregulation[20]
CD86 (B7-2) Upregulation[20]

Table 3: Effect of CS-A on key surface markers of dendritic cell maturation.

Experimental Protocols for Evaluating CS Immunomodulatory Activity

To ensure robust and reproducible data, standardized protocols are essential. The following are validated, step-by-step methodologies for assessing the key immunomodulatory activities of CS preparations.

Protocol: In Vitro Macrophage Activation Assay

This protocol details the process for evaluating the anti-inflammatory effect of CS preparations on LPS-stimulated macrophages.

Causality: The rationale is to create a controlled, pro-inflammatory environment using LPS (a TLR4 agonist) and then measure the ability of different CS preparations to suppress the hallmark inflammatory outputs: nitric oxide and pro-inflammatory cytokines.

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

  • Pre-treatment (Optional but Recommended): Remove the culture medium. Add fresh medium containing various concentrations of your CS-C preparation (e.g., 10, 50, 200 µg/mL) or other CS types. Incubate for 2-4 hours. This step assesses the protective effect of CS.

  • Stimulation: Without removing the CS-containing medium, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely, using the collected supernatant as the sample.

Workflow_Macrophage_Assay cluster_analysis Downstream Analysis start Start: Seed RAW 264.7 Cells in 96-well plate adhere Incubate Overnight (Adhesion) start->adhere pretreat Pre-treat with CS-C Preparations (2-4 hours) adhere->pretreat stimulate Add LPS (1 µg/mL) (Stimulation) pretreat->stimulate incubate Incubate 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Nitric Oxide Measurement (Griess Assay) collect->griess elisa Cytokine Measurement (ELISA for TNF-α, IL-6) collect->elisa

Caption: Experimental workflow for the in vitro macrophage activation assay.

Protocol: NF-κB (p65) Nuclear Translocation by Immunofluorescence

This protocol provides a visual, semi-quantitative method to confirm that CS-C inhibits the key step of NF-κB activation.

Causality: A hallmark of NF-κB activation is the movement of the p65 subunit from the cytoplasm to the nucleus. This assay directly visualizes this event, providing mechanistic support for data obtained from cytokine or NO assays.

  • Cell Culture: Seed macrophages on sterile glass coverslips placed in a 24-well plate. Allow to adhere overnight.

  • Treatment & Stimulation: Pre-treat cells with the desired CS-C concentration for 2-4 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes. Include positive (LPS alone) and negative (medium alone) controls.

  • Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membrane with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBST. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Mounting and Imaging: Wash final times with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.

  • Analysis: In unstimulated cells, p65 fluorescence will be cytoplasmic. In LPS-stimulated cells, it will be concentrated in the DAPI-stained nucleus. In cells treated with an effective CS-C preparation, p65 fluorescence will remain predominantly cytoplasmic despite LPS stimulation.

Discussion and Future Directions

The evidence overwhelmingly indicates that the immunomodulatory activity of chondroitin sulfate is not a monolithic property but a highly specific function of its molecular structure. The sulfation pattern is the critical determinant of biological effect.

Synthesis of Findings:

  • Chondroitin Sulfate C (CS-C) is a predominantly anti-inflammatory agent. Its primary mechanism involves the suppression of the NF-κB signaling pathway in myeloid cells like macrophages, leading to reduced production of key inflammatory mediators.

  • Chondroitin Sulfate A (CS-A) exhibits a more immunostimulatory profile. It can promote Th1-polarized adaptive immune responses and drive the maturation of dendritic cells, effects which are desirable in contexts like vaccine adjuvancy but potentially detrimental in chronic inflammatory diseases.

Implications for Drug Development: These findings have profound implications for researchers and developers. The use of poorly characterized or mixed-isomer CS preparations can lead to inconsistent or even contradictory results.[22][23] For therapeutic applications targeting chronic inflammation (e.g., osteoarthritis, inflammatory bowel disease), highly purified CS-C preparations are logically the superior choice.[3][5] Conversely, for applications requiring an enhanced cell-mediated immune response, CS-A or CS-E would be the candidates for investigation.

Future Research: Significant questions remain. Further research should focus on:

  • Receptor Specificity: Elucidating the precise binding affinities of different CS isomers for immune receptors like TLRs and selectins.

  • In Vivo Pharmacokinetics: Understanding how the structure of orally administered CS affects its absorption, degradation, and bioavailability at target tissues.[1]

  • Disulfated CS: Expanding the investigation into less common but potent forms like CS-D and CS-E to fully map the structure-activity relationship.

By embracing the structural complexity of chondroitin sulfate, the scientific community can move beyond its general application and begin to rationally design and deploy specific preparations for targeted immunomodulatory therapies.

References

  • Akiyama, H., Sakai, S., et al. (2004). Chondroitin sulphate structure affects its immunological activities on murine splenocytes sensitized with ovalbumin. Biochemical Journal.
  • Jomphe, C., Gabriac, M., et al. (2009). Immunomodulatory and anti-inflammatory effects of chondroitin sulphate. Journal of Cellular and Molecular Medicine.
  • Kato, Y., et al. (2005).
  • Hatano, S., & Watanabe, H. (2020). Regulation of Macrophage and Dendritic Cell Function by Chondroitin Sulfate in Innate to Antigen-Specific Adaptive Immunity. Frontiers in Immunology.
  • Largo, R., et al. (2017). Chondroitin sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules. Osteoarthritis and Cartilage. [Link]

  • Jomphe, C., et al. (2008). Chondroitin sulfate inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Vallières, M., et al. (2012). Potential antipsoriatic effect of chondroitin sulfate through inhibition of NF-κB and STAT3 in human keratinocytes. Biochimica et Biophysica Acta. [Link]

  • Huang, N., et al. (2018). Immune-enhancing activities of chondroitin sulfate in murine macrophage RAW 264.7 cells. Carbohydrate Polymers. [Link]

  • Akiyama, H., et al. (2004). Chondroitin sulphate structure affects its immunological activities on murine splenocytes sensitized with ovalbumin. Biochemical Journal. [Link]

  • Zhang, G., et al. (2010). Immune modulation by chondroitin sulfate and its degraded disaccharide product in the development of an experimental model of multiple sclerosis. The Journal of Immunology. [Link]

  • Podyma-Inoue, K. A., et al. (2014). Differential Use of Chondroitin Sulfate to Regulate Hyaluronan Binding by Receptor CD44 in Inflammatory and Interleukin 4-activated Macrophages. The Journal of Biological Chemistry. [Link]

  • Francos-Quijorna, I., et al. (2022). Chondroitin sulfate proteoglycans prevent immune cell phenotypic conversion and inflammation resolution via TLR4 in rodent models of spinal cord injury. Nature Communications. [Link]

  • Campo, G. M. (2010). Modulation of inflammation by chondroitin sulfate. Osteoarthritis and Cartilage. [Link]

  • Hatano, S., & Watanabe, H. (2020). Regulation of Macrophage and Dendritic Cell Function by Chondroitin Sulfate in Innate to Antigen-Specific Adaptive Immunity. Frontiers in Immunology. [Link]

  • Jomphe, C., et al. (2009). Immunomodulatory and anti-inflammatory effects of chondroitin sulphate. Journal of Cellular and Molecular Medicine. [Link]

  • Francos-Quijorna, I., et al. (2022). Chondroitin sulfate proteoglycans prevent immune cell phenotypic conversion and inflammation resolution via TLR4 in rodent models of spinal cord injury. Nature Communications. [Link]

  • Hatano, S., & Watanabe, H. (2020). Regulation of Macrophage and Dendritic Cell Function by Chondroitin Sulfate in Innate to Antigen-Specific Adaptive Immunity. Frontiers in Immunology. [Link]

  • Francos-Quijorna, I., et al. (2022). Chondroitin sulfate proteoglycans prevent immune cell phenotypic conversion and inflammation resolution via TLR4 in rodent models of spinal cord injury. King's College London Research Portal. [Link]

  • Yang, R., et al. (2002). Hyaluronic acid and chondroitin sulphate A rapidly promote differentiation of immature DC with upregulation of costimulatory and antigen-presenting molecules, and enhancement of NF-kappaB and protein kinase activity. Scandinavian Journal of Immunology. [Link]

  • Francos-Quijorna, I., et al. (2022). Chondroitin sulfate proteoglycans prevent immune cell phenotypic conversion and inflammation resolution via TLR4 in rodent models of spinal cord injury. Nature Communications. [Link]

  • Chou, C. H., et al. (2014). Chondroitin-6-sulfate attenuates inflammatory responses in murine macrophages via suppression of NF-κB nuclear translocation. Acta Biomaterialia. [Link]

  • Kubala, J. (2021). Chondroitin Sulfate: Benefits, Downsides, Dosage, and More. Healthline. [Link]

  • ZPD. (2024). The anti-inflammatory effect of chondroitin sulfate. zpd.dk. [Link]

  • WebMD. Chondroitin Sulfate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Gabay, C., et al. (2020). Highly purified chondroitin sulfate: a literature review on clinical efficacy and pharmacoeconomic aspects in osteoarthritis treatment. Aging Clinical and Experimental Research. [Link]

  • Tat, S. K., et al. (2014). Correlations between Chondroitin Sulfate Physicochemical Properties and its in-vitro Absorption and Anti-inflammatory Activity. arXiv. [Link]

  • Wikipedia. (2024). Chondroitin sulfate. Wikipedia. [Link]

  • Volpi, N. (2019). Chondroitin Sulfate Safety and Quality. Molecules. [Link]

  • Lliso-Ribera, G., et al. (2021). CD209/CD14+ Dendritic Cells Characterization in Rheumatoid and Psoriatic Arthritis Patients: Activation, Synovial Infiltration, and Therapeutic Targeting. Frontiers in Immunology. [Link]

  • ResearchGate. (2004). Effect of DC maturation on FITC-Dextran endocytosis. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Chondroitin Sulfate C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of laboratory reagents, even those seemingly benign, demand a rigorous and informed approach. This guide provides a detailed, step-by-step protocol for the proper disposal of Chondroitin Sulfate C Sodium Salt, grounded in established safety principles and regulatory awareness. Our objective is to move beyond mere compliance, fostering a culture of safety that protects our personnel, our institutions, and the environment.

Section 1: Waste Characterization - The Foundation of Safe Disposal

The first and most crucial step in any disposal procedure is to characterize the waste. Is Chondroitin Sulfate C Sodium Salt considered hazardous? According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[1][2].

A review of Safety Data Sheets (SDS) for Chondroitin Sulfate C Sodium Salt reveals some inconsistencies. While many sources do not classify the substance as hazardous under the Globally Harmonized System (GHS)[3][4][5], others identify it as a hazardous substance that can cause skin, eye, and respiratory irritation[6]. Furthermore, one source notes limited evidence of potential harm to a developing fetus or embryo.

Causality: This discrepancy necessitates a conservative approach. The toxicological properties have not been exhaustively investigated for all disposal scenarios[7]. Therefore, to ensure the highest safety standard, Chondroitin Sulfate C Sodium Salt waste should be managed as a non-hazardous, but regulated, chemical waste stream. It should not be disposed of in the regular trash or down the drain[8][9]. The final determination and disposal method must always be made in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health & Safety (EHS) department[7].

PropertyAnalysis based on SDSHazardous Characteristic?
Ignitability Not flammable, but combustible. Fine dust can form explosive mixtures in air[6].No, but a handling hazard exists.
Corrosivity Not corrosive[1].No.
Reactivity Stable under normal conditions[6]. Can react violently with strong oxidizing agents[4].No, but segregation is critical.
Toxicity Acute toxicity is low (Oral LD50 >10,000 mg/kg in rats). However, it is a skin, eye, and respiratory irritant[6].Warrants management as chemical waste.

Section 2: Personal Protective Equipment (PPE) for Safe Handling and Disposal

Given the identified hazards of dust formation and irritation, appropriate PPE is mandatory when handling Chondroitin Sulfate C Sodium Salt for disposal[6][8].

  • Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166 or equivalent)[10].

  • Hand Protection: Use chemically compatible gloves, such as PVC or other plastic materials[7]. Inspect gloves for integrity before use[10].

  • Body Protection: A standard lab coat or long-sleeved clothing is sufficient to prevent skin contact[10].

  • Respiratory Protection: If there is a risk of generating dust, use a particulate filter respirator (e.g., P2 or N95)[6]. All handling of powder should ideally occur in a well-ventilated area or a chemical fume hood to minimize inhalation[8][11].

Section 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe disposal of Chondroitin Sulfate C Sodium Salt waste.

Step 3.1: Segregation

Proper segregation is paramount to prevent dangerous reactions.

  • Solid Waste: Collect unused or expired Chondroitin Sulfate C Sodium Salt powder in a designated waste container.

  • Incompatible Materials: Crucially, store this waste away from strong oxidizing agents to prevent violent reactions[4][12].

  • Solutions: Aqueous solutions of Chondroitin Sulfate C Sodium Salt should be collected as liquid chemical waste. Do not discharge them to the sewer system[8].

Step 3.2: Containerization

The integrity of the waste containment system is non-negotiable.

  • Container Selection: Use a chemically compatible container, preferably made of plastic, with a secure, leak-proof screw cap[1][13]. The container must be in good condition, free of cracks or deterioration[12].

  • Labeling: This is a critical regulatory requirement. Label the container clearly with the words "Hazardous Waste" (or as directed by your EHS office) and the full chemical name: "Chondroitin Sulfate C Sodium Salt". The label should also include the date when waste was first added to the container[2].

Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored properly at its point of generation.

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[1][2]. This area must be at or near the point of waste generation and under the control of laboratory personnel[13].

  • Storage Limits: Do not exceed the SAA limits, which are typically a maximum of 55 gallons for hazardous waste or 1 quart for acutely toxic wastes[1][2]. While Chondroitin Sulfate is not acutely toxic, it is best practice to request pickup promptly. Containers may remain in an SAA for up to one year, provided they are not full[12].

Step 3.4: Requesting Disposal

The final step is to hand off the waste to trained professionals.

  • Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup[1]. Do not attempt to transport the waste yourself to a central facility.

  • Documentation: Follow your institution's procedures for documenting the waste generation and pickup[13].

G cluster_prep Preparation & Characterization cluster_disposal Disposal Workflow start Waste Generated (Chondroitin Sulfate C Sodium Salt) characterize Characterize Waste: - Solid Powder - Aqueous Solution - Contaminated Debris start->characterize ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat characterize->ppe segregate Step 1: Segregate Waste (Keep away from oxidizers) ppe->segregate container Step 2: Containerize - Use compatible, sealed container - Label clearly with contents & date segregate->container store Step 3: Accumulate - Store in designated SAA - Keep container closed container->store pickup Step 4: Request Pickup (Contact Institutional EHS) store->pickup caption Disposal Workflow for Chondroitin Sulfate C Sodium Salt

Caption: Disposal Workflow for Chondroitin Sulfate C Sodium Salt

Section 4: Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is key to maintaining safety.

  • Minor Spills: For small powder spills, first ensure there are no ignition sources nearby. Wearing your full PPE, gently sweep up the material to avoid raising dust and place it in your designated waste container[7][11]. Ventilate the area and wash the spill site after the material has been collected[7].

  • Contaminated Debris: Any items contaminated with Chondroitin Sulfate C Sodium Salt, such as gloves, weigh boats, or paper towels, should be placed in the same solid chemical waste container.

  • Broken Glassware: Contaminated broken glassware must be placed in a separate, puncture-resistant container, clearly labeled with its contents, and disposed of through EHS[2].

Section 5: Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • Sewer/Drain Disposal: Do not discharge Chondroitin Sulfate C Sodium Salt powder or solutions into the sewer system[8]. This can contaminate waterways and interfere with wastewater treatment processes[12].

  • Regular Trash Disposal: Due to its potential as an irritant and the risk of dust formation, it is not suitable for disposal in the regular municipal trash[9].

  • Incineration (by user): Do not attempt to incinerate the waste yourself. Controlled incineration with flue gas scrubbing by a licensed facility is an approved method, but this must be managed by waste disposal professionals[8].

Conclusion

The responsible disposal of Chondroitin Sulfate C Sodium Salt is a straightforward process when guided by the principles of waste characterization, proper segregation, secure containment, and partnership with your institution's EHS department. By adhering to this protocol, you not only ensure compliance with regulations but also actively contribute to a safe and sustainable research environment. This diligence is a hallmark of scientific excellence and professional integrity.

References

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Chondroitin sulfate C sodium salt. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Chondroitin sulphate sodium salt. Retrieved from [Link]

  • AMSBIO. (n.d.). Material Safety Data Sheet CHONDROITIN SULFATE C, Na SALT, SG. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • TCI America. (2005). MSDS - Chondroitin Sulfate Sodium Salt. Retrieved from [Link]

  • Spectrum Pharmacy Products. (2022). SAFETY DATA SHEET - Chondroitin Sulfate Sodium Salt, USP. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。